![molecular formula C11H11NO3 B3253436 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one CAS No. 223668-09-5](/img/structure/B3253436.png)
4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one
Overview
Description
4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one, also known as 4-Hydroxy-6-methoxy-1-methylquinolin-2-one or HMMQ, is a chemical compound that belongs to the quinoline family. This compound has been reported to have several biological activities, including antimicrobial, antifungal, and anticancer properties.
Scientific Research Applications
Antibacterial Activity
4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one and its derivatives have been studied for their antibacterial properties. In a study, novel 4-aminoquinolines substituted with a hydroxy- or methoxy-group exhibited slight antibacterial activity against both Gram-positive and Gram-negative bacteria (Meyer et al., 2001).
Anticancer Activity
This compound has also shown promise in cancer research. For instance, compounds derived from 6-methoxy-1,2,3,4-tetrahydroquinoline demonstrated significant in vitro cytotoxic activity and inhibited tubulin assembly. One such compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one, exhibited high potency against tubulin assembly and disrupted microtubule formation (Wang et al., 2014). Another study highlighted the antitumor activity of similar compounds, which inhibited tumor growth and disrupted tumor vasculature (Cui et al., 2017).
Synthesis and Modification
Research has also focused on the synthesis and modification of related compounds for various applications. For example, an improved synthetic route was developed for 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a key intermediate in the synthesis of β-benzamido TACE inhibitors (Xing, 2009). Additionally, a novel synthesis method was developed for derivatives of 4-hydroxy-1-methylquinolin-2(1H)-one, using a one-pot C–C and C–N bond-forming strategy in water, showcasing an eco-friendly approach (Yadav et al., 2020).
Other Applications
The compound and its analogues have also been studied in various other contexts. For instance, methoxy-substituted 3-formyl-2-phenylindoles, which include derivatives of this compound, were investigated for their ability to inhibit tubulin polymerization, an important factor in the development of cytostatics (Gastpar et al., 1998).
properties
IUPAC Name |
4-hydroxy-6-methoxy-1-methylquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-4-3-7(15-2)5-8(9)10(13)6-11(12)14/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEJJCQLQRUPRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=CC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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